Methyl (1-methoxyethyl)methylcarbamate
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Overview
Description
Methyl (1-methoxyethyl)methylcarbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (1-methoxyethyl)methylcarbamate can be synthesized through several methods. One common method involves the reaction of methanol with urea, producing methyl carbamate as an intermediate . Another method includes the reaction of ammonia with methyl chloroformate or dimethyl carbonate . These reactions typically occur under mild conditions and do not require an inert atmosphere .
Industrial Production Methods
In industrial settings, methyl carbamate is often used as a carbamoyl donor in tin-catalyzed transcarbamoylation reactions . This method is efficient and economical, with broad functional group tolerance and streamlined workup procedures .
Chemical Reactions Analysis
Types of Reactions
Methyl (1-methoxyethyl)methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler carbamates or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid for removal of protecting groups, and catalytic hydrogenation for reduction reactions . The conditions vary depending on the desired reaction, but they generally involve mild temperatures and pressures .
Major Products Formed
The major products formed from these reactions include simpler carbamates, amines, and oxides, depending on the type of reaction and reagents used .
Scientific Research Applications
Methyl (1-methoxyethyl)methylcarbamate has several scientific research applications:
Biology: In biological research, it is used to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of methyl (1-methoxyethyl)methylcarbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine . This inhibition occurs through the formation of a stable carbamate-enzyme complex, preventing the breakdown of acetylcholine .
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler ester of carbamic acid, used in similar applications but with different reactivity and stability profiles.
Ethyl carbamate: Another ester of carbamic acid, known for its use in the synthesis of pharmaceuticals and as a research tool.
Uniqueness
Methyl (1-methoxyethyl)methylcarbamate is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly useful as a protecting group in peptide synthesis and as a reactive intermediate in industrial applications .
Properties
CAS No. |
88167-96-8 |
---|---|
Molecular Formula |
C6H13NO3 |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
methyl N-(1-methoxyethyl)-N-methylcarbamate |
InChI |
InChI=1S/C6H13NO3/c1-5(9-3)7(2)6(8)10-4/h5H,1-4H3 |
InChI Key |
BORGCBBOWKIYAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(N(C)C(=O)OC)OC |
Origin of Product |
United States |
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